molecular formula C5H12N2O3 B087144 1,3-Bis(methoxymethyl)urea CAS No. 141-07-1

1,3-Bis(methoxymethyl)urea

Cat. No.: B087144
CAS No.: 141-07-1
M. Wt: 148.16 g/mol
InChI Key: XKALZGSIEJZJCZ-UHFFFAOYSA-N
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Preparation Methods

1,3-Bis(methoxymethyl)urea can be synthesized through the reaction of urea with formaldehyde in the presence of methanol. The reaction typically involves the following steps:

Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

1,3-Bis(methoxymethyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Bis(methoxymethyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

1,3-Bis(methoxymethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications. The methoxymethyl groups provide distinct chemical properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

1,3-bis(methoxymethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-3-6-5(8)7-4-10-2/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKALZGSIEJZJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)NCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040126
Record name Dimethylolurea dimethyl ether
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141-07-1
Record name N,N′-Bis(methoxymethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-07-1
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Record name 1,3-Bis(methoxymethyl)urea
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Record name 1,3-BIS(METHOXYMETHYL)UREA
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Record name Urea, N,N'-bis(methoxymethyl)-
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Record name Dimethylolurea dimethyl ether
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Record name 1,3-bis(methoxymethyl)urea
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Record name 1,3-DIMETHOXYMETHYLUREA
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Record name 1,3-BIS(METHOXYMETHYL)UREA
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Synthesis routes and methods I

Procedure details

36.3 parts of β-(2,2,6,6-tetramethylpiperidin-4-yl)-aminopropionic acid hydrazide were dissolved in 100 parts of toluene, followed by the dropwise addition of 28.2 parts of 93% methoxymethyl isocyanate. After stirring for 1 hour at 25° C., the deposit was filtered off under suction. The filter residue was stirred with 300 parts of petroleum ether and refiltered under suction. 48 parts of colourless crystals melting at 62° to 65° C. were left after drying. C18H36N6O5 (416.5).
Name
β-(2,2,6,6-tetramethylpiperidin-4-yl)-aminopropionic acid hydrazide
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28.2
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Synthesis routes and methods II

Procedure details

36.3 parts of β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide are dissolved in 100 parts of toluene, followed by the dropwise addition of 28.2 parts of 93% methoxymethyl isocyanate. After stirring for 1 hour at 25° C., the deposit is filtered off under suction. The filter residue is stirred with 300 parts of petroleum ether and refiltered under suction. 48 parts of colourless crystals melting at 62° to 65° C. are left after drying.
Name
β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide
Quantity
0 (± 1) mol
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reactant
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[Compound]
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28.2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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